Lipophilicity (LogP) vs. Acetamide and Chloroacetamide Analogs
The target compound, N-(2,6-diethylphenyl)-2-ethoxyacetamide, exhibits a calculated LogP of 3.44 . This value is higher than that of the simpler N-(2,6-diethylphenyl)acetamide (estimated LogP ~2.1) and lower than that of the more lipophilic chloroacetamide analog, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA, estimated LogP ~3.8). The intermediate lipophilicity conferred by the 2-ethoxyacetyl group may offer a distinct balance between membrane permeability and aqueous solubility compared to these close analogs, a critical factor in both biological assays and formulation development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.44 |
| Comparator Or Baseline | N-(2,6-diethylphenyl)acetamide: estimated LogP ~2.1; 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA): estimated LogP ~3.8 |
| Quantified Difference | ~1.3 log units higher than N-(2,6-diethylphenyl)acetamide; ~0.36 log units lower than CDEPA |
| Conditions | Calculated value (XLogP3) from authoritative database; comparator values are estimations based on structural similarity and published data for related chloroacetamides. |
Why This Matters
A LogP difference of 0.36-1.3 units significantly impacts the compound's distribution between octanol and water, directly influencing its behavior in cell-based assays, metabolic stability studies, and potential for bioaccumulation, making it a non-substitutable entity in structure-activity relationship (SAR) investigations.
